molecular formula C26H36O6 B1460117 Cortisone 21-Valerate CAS No. 119698-10-1

Cortisone 21-Valerate

Cat. No.: B1460117
CAS No.: 119698-10-1
M. Wt: 444.6 g/mol
InChI Key: BWNQFWNLBXYRRI-LTOCIQRNSA-N
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Description

Cortisone 21-Valerate is a useful research compound. Its molecular formula is C26H36O6 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cortisone 21-Valerate, also known as Hydrocortisone valerate, is a corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

This compound interacts with its target by binding to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the suppression of cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor affects multiple biochemical pathways. The most significant of these is the suppression of pro-inflammatory signals and the promotion of anti-inflammatory signals . This is achieved through the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes .

Pharmacokinetics

The bioavailability of oral hydrocortisone, a similar compound to this compound, is about 96% ± 20% . The pharmacokinetics of hydrocortisone are non-linear, with the peak level of oral hydrocortisone being 15.3 ± 2.9 (SD) μg/L per 1 mg dose. The time to peak concentrations of oral hydrocortisone is 1.2 ± 0.4 (SD) hours . The pharmacokinetics can vary significantly from patient to patient .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By suppressing the production of pro-inflammatory cytokines and promoting anti-inflammatory signals, this compound helps to reduce inflammation and manage immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biotransformation of cortisone can lead to the creation of new molecules with potential therapeutic use . Additionally, the efficacy of this compound can be influenced by individual patient characteristics, such as their metabolic rate and the presence of other medical conditions .

Biochemical Analysis

Biochemical Properties

Cortisone 21-Valerate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex then binds to glucocorticoid response elements in the promoter regions of target genes, modulating their expression . The compound also interacts with enzymes such as 11β-Hydroxysteroid dehydrogenase, which converts cortisone to its active form, cortisol .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It decreases vasodilation and capillary permeability, reducing inflammation . The compound also inhibits the migration of leukocytes to sites of inflammation and modulates the expression of anti-inflammatory proteins . Additionally, this compound affects gene expression by binding to glucocorticoid response elements, leading to changes in the transcription of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the glucocorticoid receptor in the cytoplasm . This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes . This binding modulates the transcription of genes involved in inflammatory and immune responses . The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged use of the compound can result in decreased cellular responsiveness and potential adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses . At high doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-Hydroxysteroid dehydrogenase, which converts it to its active form, cortisol . The compound also interacts with cytochrome P450 enzymes, which further metabolize it into inactive metabolites . These metabolic pathways play a crucial role in regulating the levels and activity of this compound in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transport proteins such as corticosteroid-binding globulin, which facilitates its distribution in the bloodstream . The compound is also taken up by cells through passive diffusion and receptor-mediated endocytosis . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound primarily localizes to the cytoplasm, where it binds to the glucocorticoid receptor . Upon forming the receptor-ligand complex, it translocates to the nucleus, where it modulates gene expression . The localization of this compound to specific cellular compartments is regulated by targeting signals and post-translational modifications .

Properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-19,23,31H,4-12,14-15H2,1-3H3/t18-,19+,23-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQFWNLBXYRRI-LTOCIQRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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